Cas no 2172221-95-1 (4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}benzoic acid)

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}benzoic acid structure
2172221-95-1 structure
商品名:4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}benzoic acid
CAS番号:2172221-95-1
MF:C28H28N2O5
メガワット:472.532327651978
CID:6469418
PubChem ID:165505201

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}benzoic acid 化学的及び物理的性質

名前と識別子

    • 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}benzoic acid
    • 2172221-95-1
    • 4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}benzoic acid
    • EN300-1485232
    • インチ: 1S/C28H28N2O5/c1-17(26(31)29-15-19-11-13-20(14-12-19)27(32)33)18(2)30-28(34)35-16-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,17-18,25H,15-16H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
    • InChIKey: XEMTXSNPEKTCTR-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C)C(C(NCC1C=CC(C(=O)O)=CC=1)=O)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 472.19982200g/mol
  • どういたいしつりょう: 472.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 728
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 105Ų

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1485232-50mg
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}benzoic acid
2172221-95-1
50mg
$2829.0 2023-09-28
Enamine
EN300-1485232-100mg
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}benzoic acid
2172221-95-1
100mg
$2963.0 2023-09-28
Enamine
EN300-1485232-0.25g
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}benzoic acid
2172221-95-1
0.25g
$3099.0 2023-06-06
Enamine
EN300-1485232-1000mg
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}benzoic acid
2172221-95-1
1000mg
$3368.0 2023-09-28
Enamine
EN300-1485232-0.5g
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}benzoic acid
2172221-95-1
0.5g
$3233.0 2023-06-06
Enamine
EN300-1485232-10.0g
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}benzoic acid
2172221-95-1
10g
$14487.0 2023-06-06
Enamine
EN300-1485232-5000mg
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}benzoic acid
2172221-95-1
5000mg
$9769.0 2023-09-28
Enamine
EN300-1485232-10000mg
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}benzoic acid
2172221-95-1
10000mg
$14487.0 2023-09-28
Enamine
EN300-1485232-500mg
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}benzoic acid
2172221-95-1
500mg
$3233.0 2023-09-28
Enamine
EN300-1485232-0.1g
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}benzoic acid
2172221-95-1
0.1g
$2963.0 2023-06-06

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}benzoic acid 関連文献

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}benzoic acidに関する追加情報

Introduction to 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}benzoic Acid (CAS No. 2172221-95-1)

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}benzoic acid, identified by its CAS number 2172221-95-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound features a benzoic acid core, which is a well-known scaffold in medicinal chemistry due to its versatility and biological relevance. The presence of a fluorenylmethoxycarbonyl (Fmoc) group in the molecule adds an additional layer of complexity, as Fmoc groups are frequently used in peptide synthesis and as protecting groups in organic chemistry. This structural feature suggests that the compound may have applications in the synthesis of peptide mimetics or as an intermediate in the development of more complex pharmaceutical agents.

The amide functionality in the molecule, specifically the part denoted as 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}, is particularly noteworthy. Amides are known for their stability and their ability to participate in hydrogen bonding, which can be crucial for the binding affinity and specificity of a drug molecule. The specific arrangement of atoms in this region may contribute to the compound's potential interactions with biological targets, such as enzymes or receptors.

Recent research has highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The fluorene moiety in this compound not only adds to its structural complexity but also potentially enhances its pharmacokinetic properties, such as solubility and metabolic stability. Fluorine atoms are often incorporated into drug molecules to improve their bioavailability and reduce degradation by metabolic enzymes.

In the context of current pharmaceutical research, there is a growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The unique structure of 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}benzoic acid makes it a candidate for such applications. The benzoic acid moiety can serve as a recognition element for binding to specific protein targets, while the fluorenylmethoxycarbonyl group can enhance the molecule's pharmacological properties.

One area where this compound shows particular promise is in the development of inhibitors for enzymes involved in inflammatory pathways. Inflammatory processes are central to many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. By targeting key enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), compounds like 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}benzoic acid could potentially modulate these pathways and alleviate symptoms associated with these diseases.

Another exciting application lies in the field of neurology. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins. Small molecules that can interfere with these aggregation processes could offer new therapeutic strategies. The structural features of this compound make it a plausible candidate for disrupting protein aggregates by interacting with specific residues on the target proteins.

The synthesis of 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}benzoic acid presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions have been instrumental in facilitating the preparation of this compound.

In conclusion, 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}benzoic acid (CAS No. 2172221-95-1) is a structurally intricate molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and its resemblance to known bioactive compounds make it an attractive candidate for further investigation. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in the development of new therapies for various diseases.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd